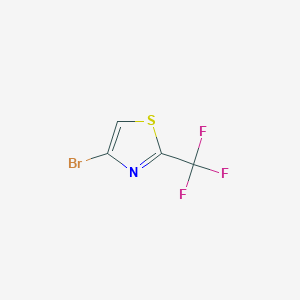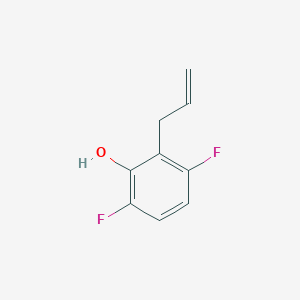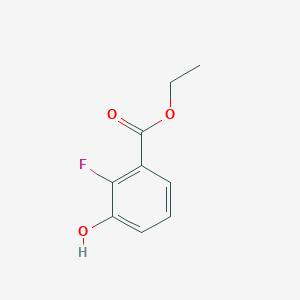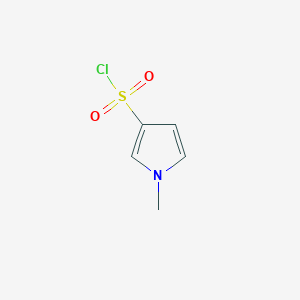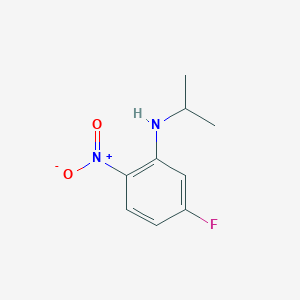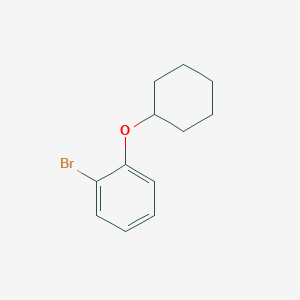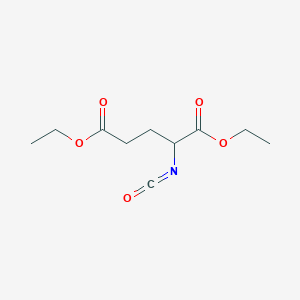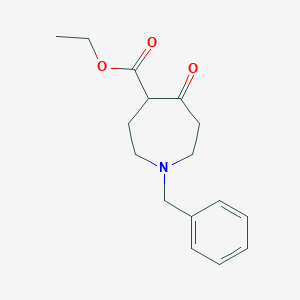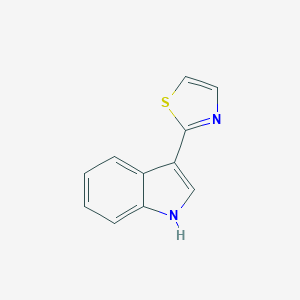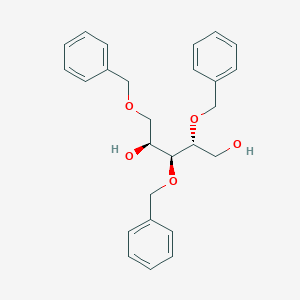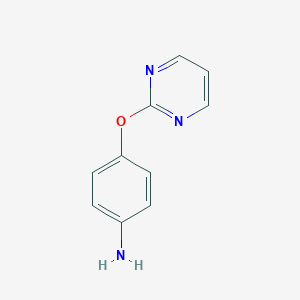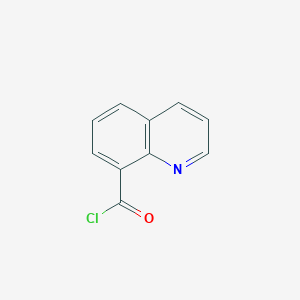
Quinoline-8-carbonyl chloride
概要
説明
Quinoline-8-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO . It falls under the category of carbonyl chlorides . The compound is used for research purposes .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years. Traditional methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often require harsh reaction conditions and toxic reagents . Recent advances have focused on developing more efficient and environmentally friendly methods. For example, variations on the Skraup method include microwave irradiation, ionic liquid media, and novel annulation partners, all of which have shown increased reaction efficiency and improved yield .
Molecular Structure Analysis
The molecular structure of Quinoline-8-carbonyl chloride consists of a quinoline ring attached to a carbonyl chloride group . The quinoline ring is a heterocyclic compound with a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. They can undergo both electrophilic and nucleophilic substitution processes . Recent research has focused on green synthetic methods to produce quinolines and their derivatives .
科学的研究の応用
Antiangiogenic Activity in Antitumor Therapy
Quinoline derivatives, including those related to quinoline-8-carbonyl chloride, have been studied for their potential antiangiogenic activity, particularly in antitumor therapy. For instance, 2-Formyl-8-hydroxy-quinolinium chloride, a compound structurally related to quinoline-8-carbonyl chloride, has shown significant ability to inhibit the growth of human umbilical vein endothelial cells, demonstrating strong antiangiogenic and antitumor activity in both in vitro and in vivo models (Lam et al., 2016).
Synthesis of Quinoline Derivatives
Quinolines are a critical class of compounds in pharmaceutical research. Efficient methods have been developed for the synthesis of quinoline derivatives. For example, the treatment of O-aminoarylketones and carbonyl compounds using niobium-(V) chloride and niobium(V) chloride in glycerol has been shown to produce quinoline derivatives with high yields and short reaction times, highlighting the versatility and environmental friendliness of these synthesis methods (Zakerinasab et al., 2015).
Development of Novel Catalytic Processes
Research has also focused on developing novel catalytic processes for the synthesis of functionalized quinolines. A study demonstrated the use of a cobalt nanocatalyst for the selective reductive annulation of 2-nitroaryl carbonyls with alkynoates and alkynones, allowing the synthesis of a wide array of functionalized quinolines. This method offers advantages such as broad substrate scope, good functional group tolerance, and reusable catalysts (Xie et al., 2020).
Quinoline as a Privileged Scaffold in Cancer Drug Discovery
Quinoline-based compounds, closely related to quinoline-8-carbonyl chloride, have been extensively used in cancer drug discovery. Their synthetic versatility allows the generation of a large number of structurally diverse derivatives, leading to effective anticancer activities. Quinoline compounds have been examined for their roles in inhibiting various cancer-related processes such as tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011).
Environmental Applications
Quinoline derivatives also have applications in environmental science. For instance, the electro-oxidation of quinoline in simulated wastewater containing chloride has been studied, revealing significant removal efficiencies and highlighting the potential of electrochemical reactors in treating saline wastewater (Li, 2022).
Safety And Hazards
将来の方向性
The synthesis of quinoline derivatives, including Quinoline-8-carbonyl chloride, is an active area of research. Scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . Furthermore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
特性
IUPAC Name |
quinoline-8-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZCPFISUMNHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563371 | |
| Record name | Quinoline-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-8-carbonyl chloride | |
CAS RN |
100517-41-7 | |
| Record name | Quinoline-8-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



